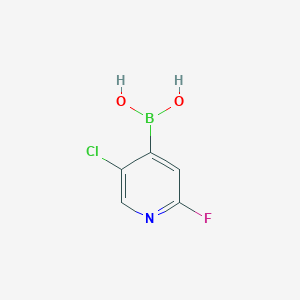

(5-Chloro-2-fluoropyridin-4-yl)boronic acid

Übersicht

Beschreibung

“(5-Chloro-2-fluoropyridin-4-yl)boronic acid” is a boronic acid derivative primarily used in organic synthesis . It is widely used in the formation of carbon-carbon bonds . In Suzuki coupling, aryl halides and boronic acid aryl or vinyl esters or boronic acids are coupled using Pd (PPh3)4 .

Molecular Structure Analysis

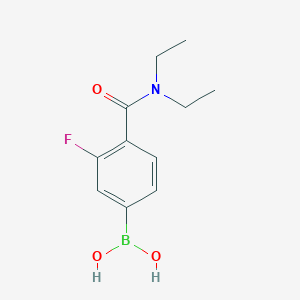

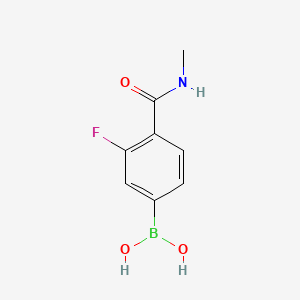

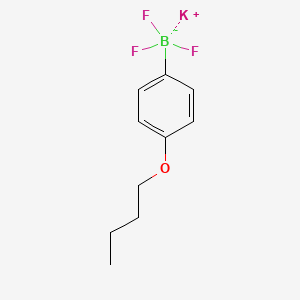

The molecular formula of “(5-Chloro-2-fluoropyridin-4-yl)boronic acid” is C5H4BClFNO2 . Unfortunately, the specific molecular structure is not provided in the search results.Chemical Reactions Analysis

“(5-Chloro-2-fluoropyridin-4-yl)boronic acid” is widely used in organic synthesis for the formation of carbon-carbon bonds . In Suzuki coupling, aryl halides and boronic acid aryl or vinyl esters or boronic acids are coupled using Pd (PPh3)4 .Physical And Chemical Properties Analysis

“(5-Chloro-2-fluoropyridin-4-yl)boronic acid” has a molecular weight of 175.35 . It is a solid at room temperature . The storage temperature is under an inert gas (nitrogen or Argon) at 2-8°C . The predicted boiling point is 344.7±52.0 °C and the predicted pKa is 6.22±0.58 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(5-Chloro-2-fluoropyridin-4-yl)boronic acid: is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a key reagent in Suzuki coupling reactions, where it is used to couple aryl halides with aryl or vinyl boronic acids using a palladium catalyst .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of various biologically active molecules. For example, it can be used to create heteroaryl benzylureas, which have been shown to inhibit glycogen synthase kinase 3, a protein involved in numerous cellular processes .

Drug Discovery

The boronic acid group in (5-Chloro-2-fluoropyridin-4-yl)boronic acid is crucial for the discovery of new drugs. It can be incorporated into molecules that act as inhibitors for the HCV NS5B polymerase, an enzyme essential for the replication of the hepatitis C virus .

Safety and Hazards

“(5-Chloro-2-fluoropyridin-4-yl)boronic acid” is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .

Wirkmechanismus

Target of Action

(5-Chloro-2-fluoropyridin-4-yl)boronic acid is a boronic acid derivative that is primarily used in organic synthesis . The compound’s primary targets are carbon-carbon bonds in organic compounds .

Mode of Action

The compound interacts with its targets through a process known as Suzuki coupling . In this process, aryl halides and boronic acids or vinyl esters or boronic esters are coupled using Pd(PPh3)4 . This results in the formation of carbon-carbon bonds .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the formation of carbon-carbon bonds in organic compounds . The downstream effects of these pathways would depend on the specific organic compounds being synthesized.

Pharmacokinetics

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound may be sensitive to oxygen and temperature, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific organic compounds being synthesized. In general, the compound facilitates the formation of carbon-carbon bonds, which is a key step in many organic synthesis processes .

Action Environment

Environmental factors such as temperature and the presence of oxygen can influence the action, efficacy, and stability of (5-Chloro-2-fluoropyridin-4-yl)boronic acid . Specifically, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .

Eigenschaften

IUPAC Name |

(5-chloro-2-fluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BClFNO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCNOKCGQCXVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660530 | |

| Record name | (5-Chloro-2-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1034659-38-5 | |

| Record name | (5-Chloro-2-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of (5-Chloro-2-fluoropyridin-4-yl)boronic acid in the synthesis of NVP-2?

A1: (5-Chloro-2-fluoropyridin-4-yl)boronic acid serves as a crucial building block in the synthesis of NVP-2. It participates in a Suzuki–Miyaura reaction with another key intermediate (7) to introduce the 5-chloro-2-fluoropyridine moiety into the final molecule []. This moiety likely contributes to the overall shape, binding affinity, and selectivity of NVP-2 towards CDK9.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine hydrochloride](/img/structure/B1387910.png)

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1387926.png)